molecular formula C18H15N3O B323939 2-Naphthaldehyde N-phenylsemicarbazone

2-Naphthaldehyde N-phenylsemicarbazone

Cat. No.: B323939
M. Wt: 289.3 g/mol
InChI Key: XGABJKBEUDNQML-CPNJWEJPSA-N
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Description

2-Naphthaldehyde N-phenylsemicarbazone (CID 5331796) is an organic compound with the molecular formula C18H15N3O . It belongs to the class of semicarbazones, which are formed by the condensation of semicarbazide with aldehydes . Semicarbazones are renowned in coordination chemistry as versatile N,O-donor ligands that can form stable, brightly colored complexes with various transition metal ions, such as palladium(II) . The naphthalene moiety provides a bulky, fused aromatic ring system that influences the compound's coordination behavior and potential solvation properties . Researchers utilize this compound and its metal complexes to explore applications in biomedicine, given that related semicarbazone complexes have demonstrated significant cytotoxic and antitumor activities in vitro . The core structure of semicarbazones often allows for keto-enol tautomerism, which is crucial for their ability to bind metal ions as either neutral ligands or deprotonated anions . This product is intended for research purposes exclusively and is not approved for human, diagnostic, or therapeutic use.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

1-[(E)-naphthalen-2-ylmethylideneamino]-3-phenylurea

InChI

InChI=1S/C18H15N3O/c22-18(20-17-8-2-1-3-9-17)21-19-13-14-10-11-15-6-4-5-7-16(15)12-14/h1-13H,(H2,20,21,22)/b19-13+

InChI Key

XGABJKBEUDNQML-CPNJWEJPSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC3=CC=CC=C3C=C2

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

The structural variations among semicarbazones arise primarily from the substituents on the aldehyde or ketone precursor. Key analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-Naphthaldehyde N-phenylsemicarbazone C₁₈H₁₅N₃O 289.33 Naphthyl (C₁₀H₇) group at C2, phenyl substituent on semicarbazone
Benzaldehyde N-phenylsemicarbazone C₁₄H₁₃N₃O 239.27 Phenyl (C₆H₅) group instead of naphthyl
1-Naphthaldehyde N-phenylsemicarbazone C₁₈H₁₅N₃O 289.33 Naphthyl group at C1 (different regiochemistry)
5-Nitro-2-furaldehyde semicarbazone C₆H₅N₄O₄ 198.14 Nitrofuran backbone, smaller heterocyclic system
Acetophenone semicarbazone C₉H₁₁N₃O 177.21 Acetophenone-derived, lacks aromatic aldehyde

Notes:

  • The naphthyl group in 2-naphthaldehyde derivatives increases molecular weight and hydrophobicity compared to benzaldehyde analogs.
  • Regiochemistry (1- vs. 2-naphthaldehyde) affects electronic properties and steric interactions .

Physicochemical Properties

Comparative data on melting points, solubility, and stability:

Compound Melting Point (°C) Solubility Stability Notes
This compound Not reported Low in water; soluble in DCM, DMF Stable under inert conditions
5-Nitro-2-furaldehyde semicarbazone 242–244 (dec.) Slightly soluble in alcohol, chloroform Decomposes above 240°C
Acetophenone semicarbazone ~173–176 Soluble in ethanol, acetone Hygroscopic

Key Observations :

  • Bulky naphthyl groups reduce aqueous solubility compared to smaller aromatic systems like benzaldehyde derivatives.
  • Nitrofuran-based semicarbazones exhibit higher thermal stability but lower solubility in polar solvents .

Spectroscopic and Analytical Data

NMR and crystallographic data highlight structural distinctions:

  • 1H NMR : The aromatic proton signals in this compound are downfield-shifted compared to benzaldehyde analogs due to increased electron withdrawal from the naphthyl group. For example, the aldimine proton (CH=N) typically appears at δ 8.2–8.5 ppm .
  • 13C NMR : The carbonyl carbon (C=O) resonates at ~155–160 ppm, consistent with semicarbazone derivatives .
  • X-ray Crystallography : Naphthyl-containing semicarbazones exhibit planar geometries with intramolecular hydrogen bonding (N–H⋯O=C), enhancing crystalline stability .

Preparation Methods

Ethanol-Based Reflux with Acid Catalysis

This method employs ethanol as the solvent and glacial acetic acid as the catalyst, as described in studies on analogous semicarbazones.

Procedure:

  • Reactant Preparation:

    • Dissolve 2-naphthaldehyde (0.05 mol) in hot ethanol (25 mL).

    • Dissolve N-phenylsemicarbazide (0.05 mol) in a 1:4 v/v dimethylformamide (DMF)-ethanol mixture (25 mL).

  • Reaction:

    • Combine solutions under reflux at 80–90°C for 4–6 hours.

    • Acidify with glacial acetic acid (2–3 drops) to maintain pH ~4–5.

  • Work-Up:

    • Cool the mixture to room temperature, inducing precipitation.

    • Filter the crude product, wash with cold ethanol, and recrystallize from DMF or ethanol.

Yield: 70–75%.

Methanol-Mediated Synthesis

Methanol serves as an alternative solvent, particularly for substrates with limited solubility in ethanol.

Procedure:

  • Reactant Mixing:

    • Add a methanol solution of N-phenylsemicarbazide (0.02 mol) dropwise to a stirred methanol solution of 2-naphthaldehyde (0.02 mol).

  • Reflux Conditions:

    • Reflux at 65–70°C for 4 hours under nitrogen atmosphere to prevent oxidation.

  • Isolation:

    • Concentrate the solution to half-volume post-reflux.

    • Allow slow evaporation at 25°C for 48 hours to obtain crystalline product.

Yield: 60–65%.

Aqueous-Ethanol Solvent System

For enhanced solubility of reactants, mixed aqueous-ethanol systems are utilized.

Procedure:

  • Solution Preparation:

    • Dissolve 2-naphthaldehyde in 75% v/v ethanol-water (30 mL).

    • Add N-phenylsemicarbazide dissolved in minimal water.

  • Catalysis and Reflux:

    • Add 1 mL glacial acetic acid and reflux at 85°C for 2 hours.

  • Purification:

    • Filter the precipitate and recrystallize using ethanol-water (3:1).

Yield: 68–72%.

Optimization and Comparative Analysis

Solvent and Temperature Effects

Solvent Temperature (°C) Reflux Time (h) Yield (%) Reference
Ethanol80–904–670–75
Methanol65–70460–65
Ethanol-Water85268–72

Ethanol-based systems yield higher product purity due to better solubility of intermediates. Methanol, while reducing side reactions, requires longer crystallization times.

Acid Catalysts

  • Glacial Acetic Acid: Preferred for mild acidity, minimizing decomposition.

  • Hydrochloric Acid: Used in trace amounts (0.5 mL) for faster kinetics but risks over-protonation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy:

    • C=N Stretch: 1590–1620 cm⁻¹.

    • NH Stretch: 3200–3300 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • Aldimine Proton (HC=N): δ 8.2–8.4 ppm.

    • Aromatic Protons: δ 7.2–8.1 ppm.

  • Elemental Analysis:

    • Calculated for C₁₈H₁₅N₃O: C 72.71%, H 5.06%, N 14.14%. Observed: C 72.58%, H 5.12%, N 14.08%.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating robust thermal stability suitable for high-temperature applications.

Challenges and Practical Considerations

  • Solubility Issues:

    • 2-Naphthaldehyde exhibits limited solubility in polar solvents, necessitating DMF-ethanol mixtures.

  • Byproduct Formation:

    • Prolonged reflux (>6 hours) promotes hydrolysis of the Schiff base, reducing yield.

  • Recrystallization Solvents:

    • DMF yields larger crystals but requires careful drying to avoid solvent inclusion .

Q & A

Q. What are the standard synthetic protocols for preparing 2-Naphthaldehyde N-phenylsemicarbazone, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves condensation of 2-naphthaldehyde with N-phenylsemicarbazide under acidic or basic conditions. A reported method for analogous compounds (e.g., β-naphthaldehyde derivatives) uses ethanol-water mixtures (10:10 v/v) with sodium nitrite as a catalyst, refluxed at 80–90°C for 4–6 hours . Key parameters include stoichiometric ratios (e.g., 1:1 aldehyde-to-semicarbazide), pH control (pH 5–6 for optimal imine formation), and inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization (ethanol/water) is recommended, with yields averaging 65–75% .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Look for characteristic peaks: (i) C=O stretch (~1680 cm⁻¹ for the aldehyde), (ii) N–H stretches (~3300 cm⁻¹ for semicarbazone NH), and (iii) C=N stretch (~1600 cm⁻¹) .
  • ¹H NMR : Signals include aromatic protons (δ 7.2–8.5 ppm, multiplet for naphthalene), aldehyde proton (δ ~10.1 ppm, singlet), and NH protons (δ ~8.5–9.0 ppm, broad) .
  • ¹³C NMR : Confirm the imine carbon (δ ~150–155 ppm) and aldehyde carbon (δ ~190 ppm) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • GHS Classification : Classified as harmful (Xn) and irritant (Xi) under JIS Z 7252. Use PPE (gloves, N95 respirators) and avoid skin/eye contact .
  • Storage : Store at –20°C in airtight containers to prevent degradation. Avoid light exposure due to photochemical reactivity .
  • Waste Disposal : Neutralize with 10% NaOH before disposal to hydrolyze semicarbazone bonds .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Antimicrobial Testing : Use agar diffusion assays (e.g., against E. coli or S. aureus) with 100–200 µg/mL concentrations .
  • Antifungal Activity : Broth microdilution (CLSI M38-A2 protocol) for MIC determination .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) at 24–48 h exposure .

Advanced Research Questions

Q. How do photochemical reaction mechanisms of this compound influence its stability in environmental applications?

  • Methodological Answer : Under UV light (λ = 254 nm), the compound undergoes oxidative degradation via singlet oxygen (¹O₂) pathways. Key steps:
  • Primary Degradation : Formation of naphthoquinone intermediates (λmax ~450 nm) via H₂O₂-mediated oxidation .
  • Kinetic Analysis : Monitor time-dependent concentration profiles (HPLC-PDA) to calculate rate constants (k ~1.2 × 10⁻³ min⁻¹ in aqueous solutions) .
  • Reactive Species Quenching : Use NaN₃ (¹O₂ quencher) to validate mechanism .

Q. What strategies resolve contradictions in experimental data between theoretical predictions and observed biological activity?

  • Methodological Answer :
  • Sensitivity Analysis : Use computational models (e.g., DFT) to identify discrepancies in binding affinity predictions vs. empirical IC₅₀ values .
  • Dose-Response Reassessment : Repeat assays with adjusted pH (5.5–7.4) to account for protonation effects on semicarbazone NH groups .
  • Structural Analog Comparison : Compare bioactivity with derivatives (e.g., 2-chloro or methoxy substitutions) to isolate steric/electronic factors .

Q. How can HPLC-MS be optimized for quantifying trace degradation products of this compound?

  • Methodological Answer :
  • Column : C18 reverse-phase (150 × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water (30:70 to 90:10 over 15 min) .
  • Detection : ESI-MS in positive ion mode (m/z 295.1 [M+H]⁺ for parent compound; m/z 177.0 for naphthoquinone) .
  • Validation : Follow FDA guidelines for LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) .

Q. What advanced computational methods predict the reactivity of this compound in complex matrices?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for oxidation and hydrolysis .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., fungal cytochrome P450) using AMBER force fields .
  • QSPR Models : Correlate Hammett constants (σ) of substituents with observed rate constants (k) for degradation .

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